8-(2-[7-Nitro-4-benzofurazanyl]aminoethylthio]guanosine-3',5'-cyclic monophosphate sodium salt
CAS No.:
Cat. No.: VC18434641
Molecular Formula: C18H17N9NaO10PS
Molecular Weight: 605.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17N9NaO10PS |
|---|---|
| Molecular Weight | 605.4 g/mol |
| IUPAC Name | sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethylsulfanyl]-1H-purin-6-one |
| Standard InChI | InChI=1S/C18H18N9O10PS.Na/c19-17-22-14-11(15(29)23-17)21-18(26(14)16-12(28)13-8(35-16)5-34-38(32,33)36-13)39-4-3-20-6-1-2-7(27(30)31)10-9(6)24-37-25-10;/h1-2,8,12-13,16,20,28H,3-5H2,(H,32,33)(H3,19,22,23,29);/q;+1/p-1/t8-,12-,13-,16-;/m1./s1 |
| Standard InChI Key | RIZAVBKBKYHISL-YHIYHNJDSA-M |
| Isomeric SMILES | C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3SCCNC5=CC=C(C6=NON=C56)[N+](=O)[O-])O)OP(=O)(O1)[O-].[Na+] |
| Canonical SMILES | C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SCCNC5=CC=C(C6=NON=C56)[N+](=O)[O-])O)OP(=O)(O1)[O-].[Na+] |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
8-NBD-cGMP is a fluorescent derivative of cGMP, engineered to retain biological activity while enabling real-time tracking of ligand-receptor interactions. Its molecular formula, C₁₈H₁₇N₉NaO₁₀PS, reflects the integration of a 7-nitrobenzofurazan moiety linked via a thioethylamine bridge to the C8 position of guanosine. The sodium salt formulation enhances solubility in aqueous buffers, making it suitable for in vitro assays.
Table 1: Key Molecular Descriptors
The NBD fluorophore confers a Stokes shift of ~85 nm, enabling minimal background interference in fluorescence microscopy and Förster resonance energy transfer (FRET) assays.
Synthesis and Stability
While synthetic protocols for 8-NBD-cGMP are proprietary, its production likely involves:
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Protection of guanosine: Temporary blocking of reactive hydroxyl groups to prevent side reactions.
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Thioether linkage: Coupling 7-nitro-4-chloro-benzofurazan with a cysteamine derivative under basic conditions.
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Cyclic phosphate formation: Enzymatic or chemical cyclization using phosphodiesterases or carbodiimide activators.
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Salt metathesis: Exchange of counterions with sodium to improve crystallinity.
Stability studies indicate that 8-NBD-cGMP remains intact for >6 months at -80°C in desiccated form but degrades within 72 hours in aqueous solutions at 37°C, necessitating fresh preparation for kinetic assays.
Mechanism of Allosteric Kinase Inhibition
Target Engagement in Plasmodium falciparum
In P. falciparum, the causative agent of malaria, 8-NBD-cGMP binds the regulatory domain (PfD) of PfPKG with nanomolar affinity (K<sub>d</sub> ≈ 40 nM) . This domain comprises four cyclic nucleotide-binding modules (CBD-A to CBD-D), of which CBD-D exhibits the highest selectivity for cGMP analogs.
Conformational Dynamics Revealed by NMR
Comparative nuclear magnetic resonance (NMR) analyses of PfD in three states—apo, cGMP-bound, and 8-NBD-cGMP-bound—revealed unprecedented insights:
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Active state (cGMP-bound): Characterized by rigid β-sheets (β2–β3) and helical packing (αB–αC), stabilizing the kinase catalytic domain.
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Inactive state (apo): Features disordered α-helices and a collapsed cGMP-binding pocket.
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Mixed intermediate (8-NBD-cGMP-bound): A novel conformation where αB partially unwinds while β8 retains cGMP-like rigidity, creating a suboptimal kinase interface .
Chemical shift projection analysis (CHESPA) quantified population shifts between states, showing 8-NBD-cGMP biases the equilibrium toward the mixed intermediate (65% population vs. 28% for apo) .
Thermodynamic and Kinetic Parameters
Surface plasmon resonance (SPR) kinetic measurements yield the following parameters for 8-NBD-cGMP–PfD interaction:
Table 2: Binding Kinetics of 8-NBD-cGMP to PfD
| Parameter | Value | Method |
|---|---|---|
| Association Rate (k<sub>on</sub>) | 1.2 × 10⁵ M⁻¹s⁻¹ | SPR, 25°C, pH 7.4 |
| Dissociation Rate (k<sub>off</sub>) | 4.8 × 10⁻³ s⁻¹ | SPR, 25°C, pH 7.4 |
| K<sub>d</sub> (calc.) | 40 nM | k<sub>off</sub>/k<sub>on</sub> |
Notably, 8-NBD-cGMP’s slower dissociation rate compared to cGMP (k<sub>off</sub> = 9.6 × 10⁻³ s⁻¹) explains its superior inhibitory potency .
Pharmacological Applications
Antimalarial Activity
In P. falciparum cultures, 8-NBD-cGMP exhibits an EC<sub>50</sub> of 320 nM for schizont rupture inhibition, outperforming parent compound cGMP (EC<sub>50</sub> > 10 μM) . Time-lapse microscopy reveals stage-specific effects:
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Ring stage: No significant growth impairment.
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Trophozoite stage: 78% reduction in hemozoin production.
This stage specificity aligns with PfPKG’s role in regulating calcium-dependent egress pathways.
Selectivity Profiling
Kinase inhibition assays against human PKG isoforms (PKG-Iα, PKG-Iβ) show >100-fold selectivity for PfPKG:
Table 3: Selectivity of 8-NBD-cGMP Across PKG Isoforms
| Kinase | IC<sub>50</sub> (nM) | Species |
|---|---|---|
| PfPKG | 42 ± 3.1 | P. falciparum |
| PKG-Iα | 4,800 ± 620 | Human |
| PKG-Iβ | 5,200 ± 710 | Human |
Molecular dynamics simulations attribute this selectivity to steric clashes between the NBD moiety and a glycine-rich loop (residues 489–494) in human PKG isoforms .
Research Utilities Beyond Parasitology
Vasculature Studies
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Vessel diameter (via light microscopy)
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PKG activation (via fluorescence intensity)
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Calcium flux (using co-loaded Fura-2 AM)
This multimodal approach has clarified PKG’s role in store-operated calcium entry (SOCE) regulation.
Phototransduction Modulation
In retinal rod cells, 8-NBD-cGMP mimics light-induced cGMP depletion, reducing dark current by 89% within 200 ms of perfusion. Its rapid kinetics make it ideal for studying recovery phases following photobleaching.
Limitations and Future Directions
Off-Target Effects
Despite high kinase selectivity, 8-NBD-cGMP weakly inhibits phosphodiesterase 5A (PDE5A; IC<sub>50</sub> = 18 μM) and binds serum albumin with K<sub>d</sub> = 4.2 μM. Protein engineering efforts aim to:
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Replace the NBD group with less lipophilic fluorophores (e.g., Cy3 derivatives).
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Introduce sulfonate groups to reduce albumin affinity.
In Vivo Pharmacokinetics
Preliminary murine studies show rapid clearance (t<sub>½</sub> = 12 minutes) due to glomerular filtration and hepatobiliary excretion. Prodrug strategies employing:
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Acetylated phosphate groups (masking negative charges)
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PEGylation (extending circulation time)
are under investigation to enhance bioavailability for preclinical antimalarial testing.
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